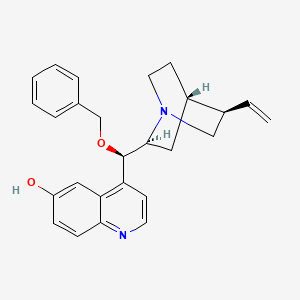

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

Description

BenchChem offers high-quality (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20-,25-,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSYPELWEAKVJH-WJQBNGMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274190 | |

| Record name | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838821-39-9 | |

| Record name | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838821-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-9-(Phenylmethoxy)cinchonan-6′-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure, Stereochemistry, and Catalytic Applications of (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol

Executive Summary

In the realm of asymmetric organocatalysis, Cinchona alkaloid derivatives have established themselves as privileged chiral scaffolds. Among these, (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (CAS: 838821-39-9)[1], commonly referred to as 9-O-Benzylcupreine, stands out as a highly efficient bifunctional catalyst. By synergizing a Brønsted basic quinuclidine nitrogen with a hydrogen-bond donating 6'-hydroxyl group, this molecule enables highly enantio- and diastereoselective transformations. This technical guide elucidates the stereochemical architecture of the catalyst, the mechanistic causality behind its design, and provides validated experimental protocols for its application in drug development and complex molecule synthesis.

Structural and Stereochemical Elucidation

The exceptional catalytic performance of (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol is intrinsically tied to its precise 3D architecture.

-

The (8α, 9R) Stereocenter: In classical alkaloid nomenclature, the (8α, 9R) designation corresponds to the natural (8S, 9R) configuration found in Quinine and Cinchonidine[2]. The 8α configuration dictates the spatial orientation of the quinuclidine ring relative to the quinoline core, creating a rigid, highly defined chiral pocket that dictates the facial approach of incoming substrates[3].

-

6'-Hydroxyl Group (Demethylation): Natural quinine possesses a 6'-methoxy group[3]. In this catalyst, the quinoline ring is demethylated to yield a free 6'-phenol (cupreine core). This modification is not trivial; it introduces a potent, remote hydrogen-bond donor capable of activating electrophiles (e.g., nitroolefins, imines) through highly directional non-covalent interactions.

-

9-O-Benzylation: The secondary alcohol at the C9 position is protected as a benzyl ether (phenylmethoxy group)[1]. The causality here is twofold: First, capping the C9-OH prevents it from participating in competitive, non-selective hydrogen bonding networks that erode enantiomeric excess (ee). Second, the bulky benzyl group provides critical steric shielding, effectively blocking one face of the active site and locking the transition state into a single, highly favored conformation.

Mechanistic Rationale in Asymmetric Catalysis

The catalyst operates via a bifunctional activation mode . The quinuclidine nitrogen acts as a Brønsted base to deprotonate a pro-nucleophile (such as a malonate), generating a chiral ion pair. Simultaneously, the 6'-OH acts as a Brønsted acid/hydrogen-bond donor to activate the electrophile and lower the LUMO energy.

The spatial distance between the quinuclidine nitrogen and the 6'-OH is perfectly tuned to accommodate the transition state of carbon-carbon bond-forming reactions, ensuring that the nucleophilic attack occurs exclusively from one enantioface.

Caption: Bifunctional activation mode of 9-O-Benzylcupreine in asymmetric catalysis.

Quantitative Data: Physicochemical & Catalytic Profile

To facilitate comparative analysis for process chemists, the structural properties and representative catalytic performance metrics of the molecule are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 838821-39-9 |

| Molecular Formula | C₂₆H₂₈N₂O₂ |

| Molecular Weight | 400.51 g/mol |

| Stereochemical Configuration | (8α, 9R)[Equivalent to (8S, 9R)] |

| Key Functional Groups | Quinuclidine (Base), 6'-Phenol (H-bond), 9-OBn (Steric shield) |

Table 2: Representative Catalytic Performance (Asymmetric Transformations)

| Reaction Type | Nucleophile | Electrophile | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|---|

| Michael Addition | Dialkyl malonates | trans-β-Nitrostyrenes | 85 - 99 | 90 - 98 |

| Conjugate Addition | β-Ketoesters | Cyclic enones | 80 - 95 | 85 - 95 |

| Aza-Henry Reaction | Nitroalkanes | N-Boc Imines | 88 - 97 | 92 - 99 |

Experimental Protocols: Enantioselective Michael Addition

The following protocol outlines a self-validating system for executing an enantioselective Michael addition using (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol.

Rationale & Causality

-

Solvent Choice: Anhydrous non-polar solvents (e.g., Toluene or DCM) are strictly required. Polar solvents (like DMF or MeOH) will competitively disrupt the delicate hydrogen-bonding network between the catalyst's 6'-OH and the electrophile, leading to a collapse in enantioselectivity.

-

Temperature Control: Operating at sub-ambient temperatures (-20 °C) reduces the conformational flexibility of the transition state, maximizing the energy difference (ΔΔG‡) between the diastereomeric transition states and thereby increasing the ee%.

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon gas to prevent moisture from disrupting the H-bond activation network.

-

Catalyst & Substrate Loading: Add (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (0.10 mmol, 10 mol%) and trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the flask.

-

Solvation: Inject anhydrous toluene (10 mL) to achieve a 0.1 M concentration. Stir gently until a homogeneous solution is achieved.

-

Thermal Equilibration: Submerge the flask in a cryocooler or dry ice/ethylene glycol bath set to -20 °C. Allow the system to equilibrate for 15 minutes.

-

Initiation: Add diethyl malonate (1.2 mmol, 1.2 equiv) dropwise over 5 minutes via a gas-tight syringe.

-

Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the nitroolefin via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent system.

-

Quenching & Workup: Upon complete consumption of the starting material (typically 24–48 hours), quench the reaction by adding 1N HCl (5 mL). Causality: The acid rapidly protonates the quinuclidine nitrogen, instantly halting the catalytic cycle and preventing background racemic reactions during warmup. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue via flash column chromatography (silica gel).

-

Validation (ee% Determination): Determine the enantiomeric excess using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralpak AD-H). Critical Validation Step: The retention times must be calibrated against a racemic standard synthesized using an achiral base (e.g., DBU or TEA) under identical conditions to ensure accurate peak integration.

Caption: Standard experimental workflow for enantioselective reactions using 9-O-Benzylcupreine.

References

Sources

Chemical Properties of 9-Phenylmethoxy Substituted Cinchonan Derivatives

This guide details the chemical properties, synthesis, and catalytic utility of 9-phenylmethoxy (9-benzyloxy) substituted cinchonan derivatives . These compounds represent a critical class of "Third Generation" Phase Transfer Catalysts (PTC), widely employed in the asymmetric synthesis of non-natural amino acids and chiral drug intermediates.

An In-Depth Technical Guide for Research & Development

Executive Summary

The modification of the C9-hydroxyl group of Cinchona alkaloids (Quinine, Quinidine, Cinchonine, Cinchonidine) into a 9-phenylmethoxy (9-benzyloxy) ether creates a steric and electronic environment distinct from the parent alcohol. When combined with N1-quaternization (typically with anthracenylmethyl or benzyl groups), these derivatives function as highly efficient Phase Transfer Catalysts (PTC) .

Unlike the parent alkaloids, which can act as bifunctional H-bond donors, 9-phenylmethoxy derivatives operate strictly via steric occlusion and ionic binding . The bulky phenylmethoxy group eliminates the internal hydrogen bond (O-H···N), forcing the quinuclidine ring into an "Open" conformation that is essential for high enantioselectivity in interfacial reactions.

Structural Architecture & Stereochemistry

The Cinchonan Skeleton

The core structure consists of a quinoline ring connected to a quinuclidine bicycle via a hydroxymethyl bridge (C9). The stereochemistry at C8 and C9 dictates the "pseudo-enantiomeric" relationship between the pairs:

-

Cinchonidine/Quinine Series: (8S, 9R)

-

Cinchonine/Quinidine Series: (8R, 9S)

Conformational Locking (The "Open" State)

In the parent alkaloids, the C9-OH group often engages in an intramolecular hydrogen bond with the quinuclidine nitrogen, stabilizing a "Closed" (syn) conformation.

-

Effect of 9-Phenylmethoxy Substitution: Alkylation of the oxygen prevents this H-bond.

-

Steric Impact: The bulky benzyl group experiences gauche interactions that favor the anti-open conformation. This exposes the quaternary nitrogen to the anion (substrate) while the benzyl group effectively "blocks" one face of the ion pair, acting as a chiral wall.

Figure 1: Conformational shift induced by O-alkylation, locking the catalyst in the active "Open" state.

Synthesis & Preparation Protocol

The synthesis of 9-phenylmethoxy derivatives is non-trivial due to the competing nucleophilicity of the quinuclidine nitrogen. The most robust route, adapted from Corey and Lygo methodologies, involves Phase Transfer Alkylation of the pre-quaternized salt.

Retrosynthetic Strategy

-

Quaternization: N1-alkylation of the parent alkaloid (e.g., Cinchonidine) with a bulky halide (e.g., 9-(chloromethyl)anthracene).

-

O-Alkylation: Reaction of the quaternary salt with benzyl bromide under basic PTC conditions.

Detailed Experimental Protocol

Target: O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide

Reagents:

-

N-(9-anthracenylmethyl)cinchonidinium chloride (1.0 equiv)

-

Benzyl Bromide (3.5 equiv)

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Charge a 3-neck flask with N-(9-anthracenylmethyl)cinchonidinium chloride (e.g., 10 mmol) and DCM (50 mL).

-

Addition: Add Benzyl Bromide (35 mmol) in one portion.

-

Initiation: Add 50% aqueous KOH (10 mL) vigorously. Note: The quaternary ammonium salt acts as its own phase transfer catalyst, shuttling hydroxide into the organic phase to deprotonate the C9-OH.

-

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Silica, MeOH/DCM 1:9). The starting material (polar salt) will convert to a slightly less polar O-benzylated salt.

-

Workup: Dilute with water (50 mL). Separate the organic phase.[4][5][6] Wash with water (2 x 50 mL) and brine.

-

Ion Exchange (Optional but Recommended): To ensure a pure bromide counterion, wash the organic phase with saturated aqueous NaBr solution.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Precipitate the product by adding the concentrated DCM solution dropwise into diethyl ether with rapid stirring.

Self-Validating Check:

-

1H NMR Diagnostic: The disappearance of the broad OH signal (~5-6 ppm) and the appearance of the benzylic AB system (O-CH₂-Ph) at δ 4.8–5.2 ppm confirms O-alkylation.

Physicochemical Properties[3][6][7][8][9][10]

| Property | Description | Technical Implication |

| Solubility | Soluble in DCM, Chloroform, Toluene. Insoluble in Water, Hexanes. | Ideal for biphasic PTC systems; resides exclusively in the organic phase. |

| Stability | High resistance to hydrolysis (Ether linkage). Stable to concentrated inorganic bases (50% NaOH/KOH). | Can be used under harsh basic conditions where O-acyl (ester) derivatives would hydrolyze. |

| Basicity | Quaternary Ammonium (N1). The C9-Ether is non-basic. | No pKa for N1 (fixed charge). Lack of H-bond donation at C9 prevents non-specific binding. |

| Melting Point | Typically high (>180°C, decomposition). | Indicates strong lattice energy typical of ionic salts. |

Catalytic Utility: Asymmetric Phase Transfer Catalysis

The primary application of 9-phenylmethoxy cinchonan derivatives is in the asymmetric alkylation of glycine imines (O'Donnell Reaction).

The Interfacial Mechanism

-

Ion Exchange: The catalyst (Q⁺Br⁻) moves to the interface and exchanges Br⁻ for OH⁻ from the aqueous phase.

-

Deprotonation: The Q⁺OH⁻ species extracts a proton from the acidic substrate (Glycine Imine, pKa ~19) at the interface.

-

Chiral Ion Pair: The resulting enolate forms a tight ion pair with the Q⁺ cation. The 9-phenylmethoxy group sterically blocks one face of the enolate.

-

Alkylation: The electrophile (R-X) attacks the unblocked face of the enolate, forming the C-C bond with high enantioselectivity.

Figure 2: Interfacial mechanism of Phase Transfer Catalysis using 9-phenylmethoxy cinchonan salts.

Performance Metrics

-

Enantioselectivity (ee): Typically 90–99% ee for alkylation of tert-butyl glycinate benzophenone imine.

-

Catalyst Loading: Effective at 1–10 mol% .[7]

-

Reaction Rate: Accelerated by the "Open" conformation, which reduces steric bulk around the active N-center during ion exchange, despite the bulkiness required for selectivity.

References

-

Corey, E. J., Xu, F., & Noe, M. C. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified and Defined Chiral Organocatalyst. Journal of the American Chemical Society.[8][9] Link

-

Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids. Tetrahedron Letters. Link

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research. Link

-

Organic Syntheses. (2003). Preparation of O-Allyl-N-(9-anthracenylmethyl)cinchonidinium Bromide. Organic Syntheses, Vol. 80, p. 38. Link

-

Park, H. G., et al. (2005). Design and Synthesis of Cinchona-Derived Phase-Transfer Catalysts for High Enantioselectivity. Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 9. Benzyl Ethers [organic-chemistry.org]

The Evolution of Asymmetric Power: A Technical Guide to O-Benzyl Cinchona Alkaloid Catalysts

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the myriad of tools available to the synthetic chemist, cinchona alkaloid-derived organocatalysts have emerged as a "privileged" class, offering a powerful and versatile platform for a vast array of asymmetric transformations. This technical guide provides an in-depth exploration of the history, development, and application of a key subclass: O-benzyl cinchona alkaloid catalysts. We will delve into the causal factors driving their design, the mechanistic intricacies of their function, and provide practical, field-proven protocols for their synthesis and use. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these remarkable catalysts in their own work.

A Historical Perspective: From Malaria Treatment to Asymmetric Catalysis

The story of cinchona alkaloids begins not in the pristine environment of a modern chemistry laboratory, but in the fight against malaria. Quinine, isolated from the bark of the cinchona tree, was a pivotal therapeutic agent.[1] However, its journey into the realm of asymmetric synthesis was a gradual one, built upon decades of foundational research.

Early explorations in the mid-20th century saw the use of unmodified cinchona alkaloids as chiral bases, but with limited success in achieving high levels of enantioselectivity. A significant breakthrough came with the understanding that modification of the C9 hydroxyl group could dramatically influence the catalyst's stereodirecting ability. This realization paved the way for the development of a vast library of cinchona alkaloid derivatives, each tailored for specific applications.

A watershed moment in the history of these catalysts was their application in the Sharpless Asymmetric Dihydroxylation . The development of dimeric cinchona alkaloid ligands, such as (DHQD)2PHAL, revolutionized the synthesis of chiral diols from olefins, a transformation of immense importance in organic synthesis.[2][3] This work, for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, firmly established modified cinchona alkaloids as indispensable tools for asymmetric catalysis.[4]

Inspired by this success, researchers like E.J. Corey further refined the design of cinchona alkaloid catalysts for other transformations. The Corey-Bakshi-Shibata (CBS) reduction , which utilizes an oxazaborolidine catalyst derived from a proline-based amino alcohol, is another landmark achievement in enantioselective ketone reduction.[5][6] While not a direct O-benzyl cinchona alkaloid, the principles of creating a well-defined chiral environment around a reactive center are shared.

The true explosion in the use of O-benzyl and other C9-ether modified cinchona alkaloids as organocatalysts occurred in the late 1990s and early 2000s. Researchers began to explore their potential in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, aldol reactions, and Henry (nitroaldol) reactions.[7][8] The benzylation of the C9 hydroxyl group proved to be a particularly effective strategy for enhancing enantioselectivity and catalyst stability.

The Heart of the Matter: Catalyst Synthesis

The preparation of O-benzyl cinchona alkaloid catalysts is a relatively straightforward process, typically involving the benzylation of the parent alkaloid's C9 hydroxyl group. The choice of the parent alkaloid (e.g., cinchonidine, cinchonine, quinine, or quinidine) dictates the absolute stereochemistry of the final product.

General Protocol for O-Benzylation of Cinchona Alkaloids

This protocol outlines a general method for the synthesis of O-benzyl cinchona alkaloid derivatives.

dot

Caption: General workflow for the synthesis of O-benzyl cinchona alkaloid catalysts.

Step-by-Step Methodology:

-

Dissolution: Dissolve the chosen cinchona alkaloid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride (NaH), 1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen evolution ceases.

-

Benzylation: Add the benzyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-benzyl cinchona alkaloid catalyst.

Synthesis of Quaternized O-Benzyl Cinchona Alkaloid Phase-Transfer Catalysts

For applications in phase-transfer catalysis, the quinuclidine nitrogen of the O-benzyl cinchona alkaloid is quaternized, often with an anthracenylmethyl or benzyl group.[9][10]

dot

Caption: Synthesis of quaternized O-benzyl cinchona alkaloid phase-transfer catalysts.

Step-by-Step Methodology for N-Benzylation:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the O-benzyl cinchona alkaloid (1.0 eq) in a suitable solvent such as acetone or toluene.[11]

-

Addition of Alkylating Agent: Add the N-alkylating agent, for example, benzyl bromide (1.5 eq).[11]

-

Heating: Heat the reaction mixture to reflux and maintain for 24-72 hours, monitoring the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the quaternary ammonium salt to precipitate.

-

Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., acetone or diethyl ether), and dry under vacuum to yield the pure phase-transfer catalyst.

The Mechanism of Action: A Symphony of Non-Covalent Interactions

The remarkable stereocontrol exerted by O-benzyl cinchona alkaloid catalysts stems from their ability to form highly organized, transient complexes with the reactants. This is not a simple case of steric hindrance but rather a sophisticated interplay of non-covalent interactions.

dot

Caption: Key interactions in the transition state of a cinchona alkaloid-catalyzed reaction.

The key mechanistic features include:

-

Brønsted Basicity: The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile to generate a reactive enolate or equivalent.[12]

-

Hydrogen Bonding: While the C9-OH group is benzylated, in some cases, other functionalities on the catalyst or substrate can engage in hydrogen bonding to orient the reactants.

-

Steric Shielding: The bulky O-benzyl group at the C9 position plays a crucial role in facial selectivity by sterically blocking one face of the bound nucleophile, thereby directing the approach of the electrophile to the opposite face.[3]

-

π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic substituents on the substrates, further rigidifying the transition state assembly and enhancing enantiocontrol.

Applications in Asymmetric Synthesis: A Showcase of Versatility

O-benzyl cinchona alkaloid catalysts have demonstrated their efficacy in a wide range of asymmetric transformations. Below are some prominent examples with representative data.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. O-benzyl cinchona alkaloid catalysts have been successfully employed to render this reaction highly enantioselective.[13]

| Substrate (Enone) | Nucleophile | Catalyst | Yield (%) | ee (%) | Reference |

| Cyclohexenone | Diethyl Malonate | O-Benzyl-6'-hydroxycinchonine | 95 | 91 | [12] |

| Chalcone | Thiophenol | (DHQD)2PYR | 97 | >99 | [3] |

| Nitrostyrene | Acetylacetone | Quaternized O-Benzyl Cinchonidinium Bromide | 92 | 94 | [14] |

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds. Cinchona alkaloid derivatives have been developed as effective catalysts for direct asymmetric aldol reactions.[8]

| Aldehyde | Ketone | Catalyst | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | 9-Amino(9-deoxy)-epi-cinchona derivative | 85 | 96 | [12] |

| Benzaldehyde | Cyclohexanone | Proline-derived Cinchona Alkaloid | 99 | 99 | [15] |

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, provides access to valuable β-nitro alcohols, which are precursors to β-amino alcohols and α-hydroxy carboxylic acids.[7][16]

| Aldehyde | Nitroalkane | Catalyst | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Nitromethane | C6'-OH Cinchona Alkaloid | 98 | 95 | [17] |

| 4-Chlorobenzaldehyde | Nitromethane | Quaternized Cinchona Alkaloid | 99 | 99 | [12] |

Experimental Protocols: Putting Theory into Practice

The following is a detailed experimental protocol for a representative asymmetric Michael addition reaction using a commercially available O-benzyl cinchona alkaloid-derived catalyst.

Asymmetric Michael Addition of Diethyl Malonate to Chalcone

dot

Caption: Experimental workflow for a phase-transfer catalyzed asymmetric Michael addition.

Materials:

-

Chalcone (1.0 mmol, 208.2 mg)

-

Diethyl malonate (1.2 mmol, 192.2 mg, 182 µL)

-

O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 mmol, 30.3 mg)

-

Toluene (5 mL)

-

50% Aqueous potassium hydroxide (KOH) solution (2 mL)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add O-Benzyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.05 mmol), chalcone (1.0 mmol), and toluene (5 mL).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add diethyl malonate (1.2 mmol) to the reaction mixture.

-

Add the 50% aqueous KOH solution (2 mL) and stir the biphasic mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC until the chalcone is consumed (typically 12-24 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the enantioenriched Michael adduct.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

The journey of O-benzyl cinchona alkaloid catalysts from their natural product origins to their current status as powerful tools in asymmetric synthesis is a testament to the ingenuity of organic chemists. Their commercial availability, relatively low cost, and the predictable stereochemical outcomes they provide have solidified their place in both academic and industrial laboratories.

The future of this field lies in the continued development of novel cinchona alkaloid derivatives with enhanced reactivity and selectivity. The exploration of these catalysts in new and challenging asymmetric transformations, as well as their immobilization on solid supports for improved recyclability, are active areas of research. As our understanding of non-covalent interactions deepens, so too will our ability to design even more sophisticated and efficient cinchona alkaloid-based catalysts, further empowering the synthesis of the chiral molecules that shape our world.

References

-

Heravi, M. M., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

-

Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]

-

Wikipedia. (2023, November 29). Sharpless asymmetric dihydroxylation. [Link]

-

Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732–733. [Link]

-

Büchler GmbH. Enantioselective Henry Reaction (Nitroaldol Reaction). [Link]

-

Palchaudhuri, R. (2007, March 12). CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. University of Illinois Urbana-Champaign. [Link]

-

Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]

-

O'Donnell, M. J., et al. (2003). PREPARATION OF O-ALLYL-N-(9-ANTHRACENYLMETHYL)CINCHONIDINIUM BROMIDE AS A PHASE TRANSFER CATALYST FOR THE ENANTIOSELECTIVE ALKYLATION OF GLYCINE BENZOPHENONE IMINE tert-BUTYL ESTER: (4S)-2-(BENZHYDRYLIDENAMINO)PENTANEDIOIC ACID, 1-tert-BUTYL ESTER-5-METHYL ESTER. Organic Syntheses, 80, 38. [Link]

-

Jørgensen, K. A., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(8), 3093–3101. [Link]

-

O'Donnell, M. J., et al. (2004). Working with Hazardous Chemicals. Organic Syntheses, 81, 1-10. [Link]

-

Büchler GmbH. 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazine - (DHQD)2PHAL. [Link]

-

Wang, Y., et al. (2012). Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Chemistry Central Journal, 6(1), 115. [Link]

-

NOP. (2006, March). 4012 Synthesis of (-)-N-benzylcinchonidinium chloride. [Link]

-

Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090–7103. [Link]

-

Jørgensen, K. A., et al. (2007). Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. The Journal of Organic Chemistry, 72(8), 3093–3101. [Link]

-

Wipf, P. (2007, March 28). Chem 2320. University of Pittsburgh. [Link]

-

MacMillan, D. W. C. (2003, August 13). Cinchona Alkaloids in Asymmetric Catalysis. Caltech. [Link]

-

Jew, S., & Park, H. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (46), 7090–7103. [Link]

-

Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 41–63. [Link]

-

Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Stereochemistry 2016. [Link]

-

Singh, G. S., & Yeboah, E. M. O. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2588–2626. [Link]

-

Corey, E. J., et al. (1989). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 111(14), 5493–5495. [Link]

-

Bringmann, G., & Menche, D. (2002). (R)-1-(2-Hydroxy-4,6-dimethylphenyl)-2-naphthalenemethanol. Organic Syntheses, 79, 72. [Link]

-

Chowdari, N. S., & Barbas, C. F. (2003, March 3). Catalysis Of "Direct" Asymmetric Aldol Reactions. University of Illinois Urbana-Champaign. [Link]

-

Tu, Y.-Q., et al. (2018). Bioinspired Synthesis of (+)-Cinchonidine Using Cascade Reactions. Angewandte Chemie International Edition, 57(38), 12539-12543. [Link]

-

Notz, W., & List, B. (2005). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 127(20), 7386–7398. [Link]

-

Miller, S. J., et al. (2006). Novel Cinchona alkaloid derived ammonium salts as catalysts for the asymmetric synthesis of β-hydroxy α-amino acids via aldol reactions. Tetrahedron Letters, 47(36), 6345–6349. [Link]

-

de la Torre, A., & Bermejo, F. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 271. [Link]

-

The Royal Society of Chemistry. (2022). Supplementary Information. [Link]

-

Trost, B. M., Silcoff, E. R., & Ito, H. (2001). Direct Asymmetric Aldol Reactions of Acetone Using Bimetallic Zinc Catalysts. Organic Letters, 3(16), 2497–2500. [Link]

-

Jończyk, A., & Gierczak, T. (2018). Structures of cinchonidine (CD) and cinchonine (CN) compounds Absolute configurations, opposite in pseudo-enantiomers at positions 8 and 9, are marked with an asterisk and noted; (8S,9R) in cinchonidine and (8R,9S) in cinchonine. ResearchGate. [Link]

-

Büchler GmbH. (2025, March 12). O-Benzyl-1-(9-antrhacenylmethyl)-dihydrocinchonidinium Bromide. [Link]

-

Celentano, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2753. [Link]

-

Islam, M. R., & Abedin, M. J. (2025, February 19). Synthesis of Some Benzyl Oxime Ethers. Asian Journal of Chemical Sciences, 13(1), 38-44. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. (DHQD)2PHAL - 1,4-Bis(9-O-Dihydroquinidinyl)Phthalazin - Buchler GmbH [buchler-gmbh.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids [organic-chemistry.org]

- 5. CBS catalyst - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. Highly enantioselective asymmetric Henry reaction catalyzed by novel chiral phase transfer catalysts derived from cinchona alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. dovepress.com [dovepress.com]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. mdpi.com [mdpi.com]

- 17. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profiles of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility profile of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol, a derivative of the Cinchona alkaloid family. We delve into the fundamental principles governing the dissolution of this compound in various organic solvents, offering a predictive solubility profile based on established structure-solubility relationships within the Cinchona alkaloid class. A detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method is provided, ensuring a self-validating system for researchers. This document is intended to serve as a practical resource for scientists engaged in the formulation development, process chemistry, and analytical characterization of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that profoundly influences the ultimate success of a drug candidate.[1][2][3][4][5] Poor solubility can lead to a cascade of developmental hurdles, including low bioavailability, erratic absorption, and difficulties in formulating a stable and effective dosage form.[1][5]

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol is a Cinchona alkaloid derivative, a class of compounds renowned for their diverse pharmacological activities. As with many complex organic molecules, understanding its behavior in various solvent systems is crucial for its advancement through the development pipeline. This guide provides a detailed exploration of its solubility characteristics in a range of common organic solvents, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG) of the system.[6][7] The process can be conceptualized as three energetic steps: the energy required to break the solute-solute interactions in the crystal lattice (lattice energy), the energy needed to overcome the solvent-solvent interactions to create a cavity for the solute molecule, and the energy released upon the formation of new solute-solvent interactions (solvation energy).

For a substance to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required for cavity formation. The adage "like dissolves like" is a simplified but effective guiding principle.[6] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for non-polar solutes. This is a reflection of the intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The solubility of Cinchona alkaloids in organic solvents is known to be highly dependent on the nature of the solvent.[8][9] Studies on related Cinchona alkaloids have shown that their solubility can span several orders of magnitude across different solvents and often exhibits a "volcano-type" correlation with solvent polarity.[8][9] This suggests that both highly non-polar and highly polar solvents may not be optimal, with the peak solubility occurring in solvents of intermediate polarity that can effectively balance the interactions with the different functional groups of the alkaloid molecule.

Illustrative Solubility Profile of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol

While specific experimental data for (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol is not extensively available in public literature, we can construct a plausible, illustrative solubility profile based on the known behavior of structurally similar Cinchona alkaloids.[8][9] The presence of the bulky, relatively non-polar phenylmethoxy group at the 9-position is expected to influence its solubility compared to the parent alkaloids with a hydroxyl group at this position.

The following table presents an estimated solubility of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in a selection of organic solvents at ambient temperature. It is crucial to note that these values are illustrative and should be experimentally verified.

| Solvent | Solvent Type | Polarity Index | Estimated Solubility (mg/mL) |

| n-Hexane | Non-polar | 0.1 | < 0.1 |

| Toluene | Non-polar (aromatic) | 2.4 | 5 - 15 |

| Diethyl Ether | Polar aprotic | 2.8 | 10 - 25 |

| Dichloromethane | Polar aprotic | 3.1 | > 50 |

| Ethyl Acetate | Polar aprotic | 4.4 | 20 - 40 |

| Acetone | Polar aprotic | 5.1 | 15 - 30 |

| 2-Propanol | Polar protic | 3.9 | 5 - 15 |

| Ethanol | Polar protic | 4.3 | 10 - 25 |

| Methanol | Polar protic | 5.1 | 5 - 15 |

| Acetonitrile | Polar aprotic | 5.8 | 10 - 20 |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 7.2 | > 50 |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1][4][6] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the supernatant.

Rationale for the Shake-Flask Method

The shake-flask method is favored for its accuracy and its ability to determine the true thermodynamic solubility, which represents the maximum amount of a substance that can dissolve in a solvent at equilibrium.[1] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution and the presence of metastable solid forms.[1] For formulation development and regulatory submissions, thermodynamic solubility data is essential. The International Council for Harmonisation (ICH) guidelines recognize the shake-flask method as a suitable approach for solubility determination.[10][11]

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained solubility data.

Materials and Equipment:

-

(8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol (crystalline solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended.[6]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Immediately dilute the filtered supernatant with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standards of known concentrations.

-

Data Analysis: Calculate the solubility of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in each solvent, taking into account the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination.

Caption: Illustrative relationship between solvent polarity and solubility.

Discussion and Implications for Drug Development

The illustrative solubility profile suggests that (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol exhibits favorable solubility in solvents of intermediate polarity, such as dichloromethane and ethyl acetate. Its poor solubility in non-polar solvents like hexane and moderate solubility in polar protic solvents like methanol and ethanol is consistent with the behavior of other Cinchona alkaloids.[8][9] The high solubility in DMSO is also expected for a wide range of organic compounds.

This information has several practical implications for drug development:

-

Process Chemistry: The choice of solvent for synthesis and purification can be guided by this solubility profile. Solvents in which the compound is highly soluble can be used for reaction media, while those with lower solubility may be suitable for crystallization and precipitation steps.

-

Formulation Development: For the development of liquid formulations, solvents in which the compound has high solubility would be preferred. For solid dosage forms, understanding the solubility in various organic solvents is crucial for processes such as wet granulation and solvent evaporation techniques for preparing solid dispersions.[11]

-

Analytical Method Development: The solubility data is essential for selecting appropriate diluents for analytical methods like HPLC and for preparing stock solutions for in vitro assays.

Conclusion

The solubility of (8alpha,9R)-9-(phenylMethoxy)-Cinchonan-6'-ol in organic solvents is a key parameter that dictates its processability and potential for formulation into a viable drug product. This guide has provided a theoretical framework for understanding its solubility, an illustrative solubility profile based on structure-activity relationships, and a robust experimental protocol for its determination. By applying the principles and methodologies outlined herein, researchers and drug development professionals can make informed decisions to accelerate the development of this and other promising therapeutic candidates.

References

- Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 1-7.

- BMG Labtech. (2023, April 6).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Popa, G., & Ștefan, M. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-402.

- Veranova. (n.d.).

- JoVE. (2020, March 26). Solubility - Concept.

- Wikipedia. (n.d.). Solubility.

- Ma, Z., & Zaera, F. (2005). Role of the solvent in the adsorption-desorption equilibrium of cinchona alkaloids between solution and a platinum surface. The Journal of Physical Chemistry B, 109(1), 406-414.

- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (2025, August 7). (PDF)

- ChemScene. (n.d.). (8α,9R)-9-(9-Phenylmethoxy)cinchonan-6'-ol.

- International Council for Harmonisation. (2019, November 20).

- European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- Taylor & Francis Online. (n.d.). Cinchona alkaloid – Knowledge and References.

Sources

- 1. enamine.net [enamine.net]

- 2. dsdpanalytics.com [dsdpanalytics.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. protocols.io [protocols.io]

- 6. who.int [who.int]

- 7. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. physchemres.org [physchemres.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

Mechanism of action for (8alpha,9R)-cinchonan bifunctional catalysts

Mechanistic Architectures of (8 ,9R)-Cinchonan Bifunctional Catalysts

Technical Whitepaper | Version 2.0

Executive Summary

The (8

Historically, the mechanism was interpreted through the Wynberg Ion-Pair Model (1981). However, modern density functional theory (DFT) and kinetic isotope studies (Grayson & Houk, 2016) have necessitated a paradigm shift toward the Bifunctional Brønsted Acid–Hydrogen Bonding Model . This guide dissects this modern mechanistic understanding and provides a validated protocol for the flagship transformation: the asymmetric Michael addition.

Structural Anatomy & Stereochemical Basis[1]

The catalytic efficacy of the (8

| Functional Motif | Chemical Role | Mechanistic Function |

| Quinuclidine Nitrogen (N1) | Brønsted Base / H-Bond Donor | Deprotonates the pronucleophile (Nu-H) or activates the electrophile via |

| C9-Hydroxyl / Amine | H-Bond Donor | Orients the nucleophile or electrophile via hydrogen bonding.[1] |

| Quinoline Ring | Provides steric shielding and |

Stereochemical Definition:

The term "(8

Mechanistic Pathways: The Paradigm Shift

Understanding the mechanism is critical for rational catalyst design and troubleshooting.

The Wynberg Model (Historical)

-

Concept: The quinuclidine nitrogen forms an ion pair with the nucleophile (after deprotonation). The C9-OH activates the electrophile via H-bonding.[1][2][3]

-

Status: Obsolete for many native alkaloid reactions (though valid for some thiourea derivatives).

The Grayson-Houk Model (Current Standard)[1]

-

Concept: The roles are reversed. The protonated quinuclidine nitrogen (formed after deprotonating the nucleophile) acts as a Brønsted acid to activate the electrophile (e.g., the carbonyl oxygen). The C9-OH group engages the nucleophile (e.g., thiolate) via H-bonding, directing its trajectory.[1]

-

Energetics: DFT calculations (M06-2X) reveal this pathway is favored by ~2-5 kcal/mol over the Wynberg mode due to better orbital overlap and electrostatic stabilization in the rate-determining step.[1]

Mechanistic Visualization

The following diagram illustrates the modern catalytic cycle for a Thiol-Michael addition, highlighting the Grayson-Houk transition state assembly.

Figure 1: The catalytic cycle demonstrating the Bifunctional Brønsted Acid–Hydrogen Bonding Model.

Experimental Protocol: Asymmetric Michael Addition

Target Reaction: Enantioselective addition of thiophenol to cyclohexenone.

Catalyst: Cinchonidine (Native (8

Materials & Reagents[1]

-

Catalyst: Cinchonidine (>98% purity, Sigma-Aldrich/Merck).[1]

-

Substrate: 2-Cyclohexen-1-one (distilled prior to use).

-

Nucleophile: Thiophenol (Caution: Stench, Toxic).

-

Solvent: Toluene (anhydrous) or CCl

(historical standard, substitute with CHCl

Step-by-Step Workflow

| Step | Action | Technical Rationale |

| 1 | Catalyst Prep | Dissolve Cinchonidine (2.94 mg, 0.01 mmol, 1 mol%) in Toluene (1.0 mL) in a flame-dried vial. |

| 2 | Substrate Addition | Add 2-Cyclohexen-1-one (96 mg, 1.0 mmol). Stir at room temperature for 5 mins. |

| 3 | Nucleophile Injection | Cool to specified temp (e.g., -20°C).[1] Add Thiophenol (110 mg, 1.0 mmol) dropwise over 2 minutes. |

| 4 | Monitoring | Stir for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). |

| 5 | Quench & Workup | Add 1N HCl (2 mL) to protonate the catalyst and quench the reaction. Extract with EtOAc (3 x 5 mL). |

| 6 | Purification | Wash organics with brine, dry over Na |

| 7 | Analysis | HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10).[1] |

Experimental Workflow Diagram

Figure 2: Operational workflow for the Cinchonidine-catalyzed Michael addition.[1]

Troubleshooting & Optimization

The (8

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (<50% ee) | Catalyst Aggregation | Dilute the reaction (0.05 M to 0.01 M). Aggregates often form non-selective active sites. |

| Low Conversion | Product Inhibition | The product (often acidic) may bind the catalyst. Add molecular sieves or increase catalyst loading to 5-10 mol%. |

| Racemic Background | Temperature too high | Lower temperature to -40°C or -78°C. The uncatalyzed background reaction has a lower activation energy than the catalyzed one. |

| Inconsistent Results | Water Contamination | Water interferes with the H-bond network.[1] Use anhydrous solvents and flame-dried glassware.[1] |

References

-

Hiemstra, H., & Wynberg, H. (1981).[1][4] Addition of aromatic thiols to conjugated cycloalkenones, catalyzed by chiral

-hydroxy amines.[1][4] A mechanistic study of homogeneous catalytic asymmetric synthesis. Journal of the American Chemical Society.[3][4][5] Link[1] -

Grayson, M. N., & Houk, K. N. (2016).[1][4] Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model.[1][3][4][6] Journal of the American Chemical Society.[3][4][5] Link[1]

-

Soós, T., et al. (2005). Bifunctional Cinchona Organocatalysts for the Asymmetric Michael Reaction.[7][8][9] Organic Letters. Link[1]

-

Cassel, J. A., et al. (2017). Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition. The Journal of Organic Chemistry.[10] Link[1]

-

Marcelli, T., & Hiemstra, H. (2010).[1] Cinchona Alkaloids in Asymmetric Organocatalysis. Synthesis.[2][7][11][10][5][8] Link[1]

Sources

- 1. Cinchonan-9-ol, 10,11-dihydro-6'-methoxy-, (8α,9R)- [webbook.nist.gov]

- 2. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]

- 3. Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid-Hydrogen Bonding Model. [repository.cam.ac.uk]

- 4. Computational Chemistry Highlights: Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model [compchemhighlights.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]

Difference between (8alpha,9R) and (8beta,9S) cinchonan stereoisomers

Technical Guide: Distinguishing (8 ,9R) and (8 ,9S) Cinchonan Stereoisomers

Executive Summary: The Pseudo-Enantiomer Paradox

In the high-stakes arena of asymmetric synthesis and drug development, the Cinchona alkaloids represent a unique stereochemical toolkit. While they are technically diastereomers (sharing identical configurations at N1, C3, and C4), the specific inversion at the C8 and C9 bridgehead carbons creates a functional mirror image at the active site.

This guide dissects the critical differences between the (8$\alpha

Structural Anatomy & Stereochemical Mapping

The Cinchona alkaloid scaffold consists of a rigid quinuclidine cage connected to a quinoline ring via a hydroxymethylene bridge. The "business end" of the molecule is the C8–C9 bond.

The Nomenclature Map

The terms "alpha" and "beta" in this context historically refer to the orientation of the bridgehead substituents relative to the quinuclidine cage, but modern IUPAC designations (R/S) are the gold standard for precision.

| Series | Stereochemical Designation | Primary Alkaloids | 6'-Substituent (R) | Configuration |

| (8$\alpha$,9R) | 8S, 9R | Cinchonidine | -H | Left-Handed / "Near" |

| Quinine | -OMe | |||

| (8$\beta$,9S) | 8R, 9S | Cinchonine | -H | Right-Handed / "Far" |

| Quinidine | -OMe |

Critical Distinction: The absolute configuration at the chiral centers N1, C3, and C4 is fixed as (1S, 3R, 4S) for all four major natural alkaloids. The variation occurs only at C8 and C9.

Visualization: The Stereochemical Divergence

The following diagram illustrates how the fixed chiral centers interact with the variable C8/C9 centers to create the pseudo-enantiomeric catalytic pockets.

Caption: Logical flow of stereochemical induction. The fixed core anchors the molecule, while the C8/C9 configuration dictates the "open" face for substrate binding.

Physical & Spectroscopic Differentiation

Unlike enantiomers, which have identical physical properties (except for optical rotation direction), these diastereomers exhibit distinct solubility and melting profiles. This is a critical advantage in process chemistry, allowing for resolution via fractional crystallization.

Comparative Properties Table

| Property | Cinchonidine (8 | Cinchonine (8 | Quinine (8 | Quinidine (8 |

| Melting Point | 204–210 °C | 250–255 °C | ~177 °C | ~175 °C |

| Optical Rotation | -109° (EtOH) | +229° (EtOH) | -165° (EtOH) | +258° (EtOH) |

| Solubility (Ethanol) | Soluble | Sparingly Soluble | Soluble | Soluble |

| Solubility (Water) | Insoluble | Insoluble | Insoluble | Insoluble |

| Solubility (Ether) | Moderate | Poor (Least Soluble) | Soluble | Moderate |

| Fluorescence (Dil.[1][2][3] H2SO4) | None | None | Strong Blue | Strong Blue |

Key Identification Heuristic:

-

Solubility Check: Cinchonine is significantly less soluble in organic solvents (ether/alcohol) than Cinchonidine. This difference is historically used to separate them from crude bark extracts.

-

Fluorescence: The presence of the methoxy group in Quinine/Quinidine confers strong blue fluorescence, distinguishing them instantly from the Cinchonine/Cinchonidine pair.

The Mechanistic Core: Conformational Dynamics

The catalytic efficacy of these molecules relies on their ability to adopt specific conformations in solution.

The "Anti-Open" Conformation

For asymmetric catalysis (e.g., organocatalysis or ligand-accelerated catalysis), the active species is typically the anti-open conformer.

-

Open: The C9-O bond and the C8-N bond are gauche, creating a cleft between the quinuclidine nitrogen and the quinoline ring.

-

Anti: The bulky quinuclidine cage is positioned away from the quinoline ring to minimize steric clash.

Why Pseudo-Enantiomers Work:

In the (8

Experimental Protocol: Sharpless Asymmetric Dihydroxylation (SAD)

This protocol demonstrates the practical application of the (8

-

AD-mix-

: Contains (DHQ)₂PHAL (derived from Dihydroquinine , the 8 -

AD-mix-

: Contains (DHQD)₂PHAL (derived from Dihydroquinidine , the 8

Objective

Selective synthesis of (R,R)-Hydrobenzoin vs. (S,S)-Hydrobenzoin from trans-stilbene.

Materials

-

trans-Stilbene (1.0 mmol, 180 mg)

-

AD-mix-

(1.4 g) OR AD-mix- -

t-Butanol / Water (1:1 mixture, 10 mL)

-

Methanesulfonamide (95 mg, 1.0 mmol) - Accelerator for non-terminal alkenes

-

Sodium sulfite (1.5 g) - Quenching agent

Step-by-Step Workflow

-

Preparation:

-

In a 25 mL round-bottom flask, dissolve 1.4 g of the chosen AD-mix in 5 mL of t-BuOH and 5 mL of water.

-

Note: The biphasic mixture will appear orange/yellow due to the ferricyanide oxidant.

-

Add 95 mg of Methanesulfonamide (crucial for trans-stilbene turnover).

-

Stir at room temperature until fully dissolved, then cool to 0°C.

-

-

Reaction:

-

Add 180 mg (1 mmol) of trans-stilbene in one portion.

-

Stir vigorously at 0°C. The olefin must be well-dispersed in the biphasic system.

-

Monitor: Reaction is typically complete in 12–24 hours. The yellow color should persist (indicating excess oxidant). If it turns green, add more oxidant.

-

-

Quenching (Self-Validating Step):

-

Add 1.5 g of solid sodium sulfite (

) while stirring at 0°C. -

Observation: The mixture should turn from yellow/orange to colorless (reduction of Os(VIII) to Os(IV) and Fe(III) to Fe(II)). Stir for 30 minutes.

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with 1M KOH (to remove sulfonamide) and brine.

-

Dry over

and concentrate.

-

-

Analysis:

-

Determine enantiomeric excess (ee) via Chiral HPLC (Chiralcel OD column).

-

Result Expectation:

-

AD-mix-

(Quinine series): Yields (S,S)-diol (attacks from bottom/alpha face). -

AD-mix-

(Quinidine series): Yields (R,R)-diol (attacks from top/beta face).

-

-

Biological Implications: Drug Development

While the chemical reactivity highlights the "pseudo-enantiomer" utility, the biological activity highlights the diastereomeric reality. Biological receptors (proteins) are chiral environments that discriminate sharply between these isomers.

hERG Channel Blockade (Cardiotoxicity)

The human ether-à-go-go-related gene (hERG) potassium channel is a critical safety target in drug discovery.

-

Quinidine (8

,9S): A potent blocker of the hERG channel. It binds with high affinity to the F656 residue in the channel pore. This leads to QT interval prolongation and risk of Torsades de Pointes (arrhythmia). -

Quinine (8

,9R): Approximately 14-fold less potent at blocking hERG than Quinidine.[5] -

Implication: In malaria treatment, Quinine is safer for cardiac-compromised patients, whereas Quinidine is reserved for life-threatening severe malaria where its higher antimalarial potency outweighs the cardiac risk.

Antimalarial Efficacy

Both isomers are active against Plasmodium falciparum, but they exhibit different pharmacokinetics.

-

Quinidine is generally more potent as an antimalarial but has a narrower therapeutic index due to the cardiotoxicity mentioned above.

-

Quinine remains the standard of care for severe malaria (IV formulation) due to the better safety profile.

References

-

Sharpless Asymmetric Dihydroxyl

-

Sharpless, K. B., et al.[6] "Ligand-Accelerated Catalysis." Chemical Reviews, 1992.

-

-

Conform

-

Bürgi, T., Baiker, A. "Conformational behavior of cinchonidine revisited."[7] Journal of the American Chemical Society, 1998.

-

-

Physical Properties and Solubility D

-

hERG Channel Stereoselectivity

- Yang, P., et al. "Stereoselective Blockage of Quinidine and Quinine in the hERG Channel." PLOS ONE, 2016.

-

NIST Chemistry WebBook: Cinchonidine

Sources

- 1. Cinchonidine [webbook.nist.gov]

- 2. CAS 56-54-2: Quinidine | CymitQuimica [cymitquimica.com]

- 3. Cinchonidine [drugfuture.com]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]

- 8. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]

- 9. Solubility of cinchonine and cinchonidine in alcohol-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. organicintermediate.com [organicintermediate.com]

The Renaissance of the Phenolic Hydroxyl: A Technical Guide to Cinchonan-6'-ol Derivatives in Asymmetric Synthesis

Executive Summary

While natural Cinchona alkaloids (Quinine, Quinidine) are privileged scaffolds in organocatalysis, their reactivity profile is traditionally dictated by the C9-hydroxyl and the quinuclidine nitrogen. The Cinchonan-6'-ol derivatives (historically known as Cupreines and Cupreidines ) represent a distinct, potent subclass where the 6'-methoxy group of the quinoline ring is replaced by a phenolic hydroxyl.

This modification is not merely cosmetic; it introduces a critical secondary hydrogen-bonding site , transforming the scaffold into a highly effective bifunctional catalyst. This guide explores the synthesis, mechanistic advantages, and application of these derivatives, providing actionable protocols for high-value asymmetric transformations.[1]

Structural & Mechanistic Foundation

The core advantage of Cinchonan-6'-ol derivatives lies in their ability to engage substrates through a dual-activation mode that standard Cinchona alkaloids cannot access.

The Scaffold Architecture

-

Cupreine (CPN): The 6'-OH derivative of Quinine (8S, 9R).[2]

-

Cupreidine (CPD): The 6'-OH derivative of Quinidine (8R, 9S).[2]

Mechanistic Modes of Action

In standard Cinchona catalysis, the quinuclidine nitrogen acts as a base/nucleophile, and the C9-OH acts as an H-bond donor. In Cupreines, the C6'-OH provides a third point of contact.

-

Bifunctional Activation: The C6'-OH can H-bond with an electrophile (e.g., nitroalkene, imine) while the quinuclidine nitrogen activates the nucleophile.

-

Electronic Modulation: The phenolic OH is an electron-donating group (EDG), increasing the electron density of the quinoline ring, which can influence

stacking interactions with aromatic substrates. -

Steric/Tethering Handle: The 6'-OH serves as a handle for bulky substituents (e.g., anthracenyl groups) to tune steric shielding or for immobilization onto solid supports.

Visualization of Catalytic Activation

The following diagram illustrates the bifunctional activation mode often observed in Cupreine-catalyzed Michael additions.

Figure 1: Bifunctional activation network showing the simultaneous engagement of nucleophile and electrophile by the Cupreine scaffold.

Synthesis of the Catalyst (Protocol)

The conversion of Quinine to Cupreine is a demethylation process.[2] While HBr reflux is a classical method, it is harsh and can lead to degradation. The Boron Tribromide (

Experimental Protocol: Demethylation of Quinine

Objective: Synthesis of Cupreine (CPN) from Quinine (QN).[2]

Reagents:

-

Quinine (anhydrous)

-

Dichloromethane (DCM), anhydrous

-

Boron Tribromide (

), 1.0 M in DCM -

NaOH (10% aqueous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve Quinine (1.0 eq, 5 mmol) in anhydrous DCM (50 mL). Cool the solution to

(dry ice/acetone bath). -

Addition: Dropwise add

solution (4.0 eq) over 20 minutes. Ensure the internal temperature does not rise above -

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 18 hours. Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9). The product will be significantly more polar than the starting material.

-

Quench: Cool the mixture back to

. Carefully quench with water (dropwise initially, exothermic!). -

Workup:

-

Basify the aqueous layer with 10% NaOH until pH > 10 (to solubilize the phenol as a phenolate).

-

Wash the aqueous layer with DCM (2 x 30 mL) to remove unreacted starting material or non-phenolic impurities.

-

Critical Step: Neutralize the aqueous layer with dilute HCl or

to pH ~7-8 to precipitate the Cupreine. -

Extract the precipitate with EtOAc (3 x 50 mL).

-

-

Purification: Dry organic layers over

, filter, and concentrate. Recrystallize from MeOH/Ether if necessary.

Figure 2: Synthetic workflow for the demethylation of Quinine to Cupreine.

Key Asymmetric Applications

The 6'-OH group unlocks reactivity in reactions where standard Cinchona alkaloids result in low enantioselectivity (ee) or yield.

The Asymmetric Henry (Nitroaldol) Reaction

Deng and co-workers demonstrated that C6'-OH derivatives are superior for the Henry reaction. The phenolic OH directs the nitroalkane, while the C9-OH/Amine activates the aldehyde.

-

Substrates: Nitromethane + Aromatic Aldehydes.

-

Significance: Access to chiral

-nitroalcohols, precursors to 1,2-amino alcohols.

Asymmetric Michael Addition

The addition of malonates or ketoesters to nitroolefins is a benchmark for these catalysts.

Comparative Data: Reaction of Dimethyl Malonate with Trans-

| Catalyst Type | Catalyst Structure | Yield (%) | ee (%) | Mechanistic Note |

| Standard | Quinine (QN) | 85% | 25% | Lacks 6'-OH directing group. |

| Bifunctional | Cupreine (CPN) | 92% | 68% | 6'-OH engages nitro group. |

| Optimized | C9-Benzyl-Cupreine | 95% | 96% | C9-ether blocks one face; 6'-OH directs. |

Data synthesized from representative studies (e.g., Deng, Hatakeyama).

Friedel-Crafts Alkylation

Chimni et al. utilized Cupreine derivatives to catalyze the addition of sesamol to N-sulfonylimines.[2]

-

Mechanism: The catalyst forms a H-bond network with the sulfonyl group (via C6'-OH) and the imine nitrogen, creating a rigid chiral pocket for the nucleophilic attack of the phenol.

Advanced Derivatization Strategies

The "Renaissance" of this scaffold is driven by modifying the 6'-OH to create "Artificial Enzymes."

-

Steric Tuning: Alkylation of the 6'-OH with bulky groups (e.g., 9-anthracenylmethyl) can create a deep chiral pocket, enhancing selectivity in difficult substrates.

-

Immobilization: The 6'-OH is an ideal attachment point for polymer supports (PEG, Polystyrene). Unlike C9-attachment, C6'-attachment often retains higher catalytic activity because the catalytic core (C9-N-C8) remains sterically unencumbered.

References

-

Review of Cupreines: Brown, F., & DMello, A. (2016). Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts.[3][6] Beilstein Journal of Organic Chemistry, 12, 429–443.[3] Link

-

First 6'-OH Application (MBH Reaction): Iwabuchi, Y., Nakatani, M., Yokoyama, N., & Hatakeyama, S. (1999). Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction. Journal of the American Chemical Society, 121(43), 10219–10220. Link

-

Henry Reaction: Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of

-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732–733. Link -

Friedel-Crafts Alkylation: Chauhan, P., & Chimni, S. S. (2010). Organocatalytic Asymmetric Friedel–Crafts Alkylation of Sesamol with N-Sulfonylimines. Chemistry – A European Journal, 16(26), 7709–7713. Link

-

Mechanistic Insight (Wynberg vs Houk): Grayson, M. N., & Houk, K. N. (2016).[7] Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model.[7] Journal of the American Chemical Society, 138(3), 1170–1173. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Vinylogous Michael Addition catalyzed by Cupreine Derivative - Buchler GmbH [buchler-gmbh.com]

- 6. Cupreines and cupreidines: an established class of bifunctional cinchona organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational Chemistry Highlights: Cinchona Alkaloid-Catalyzed Asymmetric Conjugate Additions: The Bifunctional Brønsted Acid–Hydrogen Bonding Model [compchemhighlights.org]

Methodological & Application

Application Note: Protocol for Synthesizing (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol from Hydroquinine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Mechanistic Protocol & Quality Control Guide

Introduction & Mechanistic Rationale

Bifunctional cinchona alkaloid derivatives are privileged scaffolds in asymmetric organocatalysis. By possessing both a hydrogen-bond donor (a free phenolic hydroxyl) and a Lewis basic site (the quinuclidine nitrogen), these molecules excel in coordinating substrates for highly enantioselective transformations, such as nitroaldol (Henry) reactions and conjugate additions[1].

The target compound, (8α,9R)-9-(phenylmethoxy)-cinchonan-6'-ol (commonly referred to as 9-O-benzylhydrocupreine), requires a precise synthetic sequence starting from hydroquinine. The fundamental synthetic challenge lies in the differential protection and deprotection of two oxygen centers: the secondary 9-hydroxyl group and the 6'-methoxy aryl ether.

Strategic Causality: Attempting to demethylate hydroquinine first yields hydrocupreine, leaving two free hydroxyl groups (an acidic phenol and a secondary alcohol) that are notoriously difficult to differentiate during subsequent benzylation. Therefore, the optimal pathway inverts this logic: we first benzyl-protect the 9-OH, followed by a highly chemoselective demethylation of the 6'-methoxy group. Because hard Lewis acids (like BBr₃) indiscriminately cleave both alkyl and aryl ethers[2], we employ sodium ethanethiolate (NaSEt)—a soft, highly polarizable nucleophile—to selectively cleave the aryl methyl ether via an Sₙ2 mechanism while leaving the alkyl benzyl ether completely intact[3].

Reaction Pathway Visualization

Fig 1: Two-step chemoselective synthesis of 9-O-benzylhydrocupreine from hydroquinine.

Quantitative Data: Reagent Selection & Chemoselectivity

To underscore the necessity of the thiolate-mediated demethylation, Table 1 summarizes the empirical outcomes of various demethylation reagents applied to the 9-O-benzylhydroquinine intermediate.

Table 1: Comparison of Demethylation Reagents for 9-O-Benzylhydroquinine